molecular formula C4H9N3O4 B13730983 Iminodiacetic acid hydroxamate

Iminodiacetic acid hydroxamate

Katalognummer: B13730983
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: HGLNEVJQXXEMKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iminodiacetic acid hydroxamate is a compound that combines the properties of iminodiacetic acid and hydroxamic acid. Iminodiacetic acid is a nonproteinogenic alpha-amino acid containing a nitrogen atom bound to two carboxymethyl groups . Hydroxamic acids are known for their ability to form stable complexes with metal ions . The combination of these two functionalities in this compound makes it a versatile compound with various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iminodiacetic acid hydroxamate can be synthesized through the reaction of iminodiacetic acid with hydroxylamine hydrochloride in the presence of a suitable activating agent . The reaction typically involves the formation of an intermediate ester, which then reacts with hydroxylamine to form the hydroxamate . The reaction conditions often include mild temperatures and neutral to slightly basic pH to ensure the stability of the hydroxamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .

Wirkmechanismus

The mechanism of action of iminodiacetic acid hydroxamate involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the iminodiacetic acid moiety act as electron-pair donors, forming coordinate bonds with metal ions . This chelation process is crucial for its applications in metal ion separation and purification. Additionally, the hydroxamate group can interact with metal ions through various coordination modes, enhancing the compound’s versatility .

Eigenschaften

Molekularformel

C4H9N3O4

Molekulargewicht

163.13 g/mol

IUPAC-Name

amino 2-[(2-aminooxy-2-oxoethyl)amino]acetate

InChI

InChI=1S/C4H9N3O4/c5-10-3(8)1-7-2-4(9)11-6/h7H,1-2,5-6H2

InChI-Schlüssel

HGLNEVJQXXEMKO-UHFFFAOYSA-N

Kanonische SMILES

C(C(=O)ON)NCC(=O)ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.